Cas no 1690237-64-9 ((2R)-2-Amino-3-methylpent-4-enoic acid)

(2R)-2-アミノ-3-メチルペント-4-エン酸は、非天然型アミノ酸の一種であり、特異的な立体構造(R配置)と末端アルケン基を有することが特徴です。この化合物は、医薬品中間体やペプチド修飾における有用なビルディングブロックとして機能し、特に創薬研究分野で注目されています。アルケン基の反応性を活かした選択的化学変換が可能であり、生体分子への標的導入や機能性材料の合成に応用できます。立体選択的合成経路により高純度で調製可能な点も、実験条件の再現性確保に有利です。X線結晶構造解析やNMRによる立体配置の明確な確認が行われているため、構造活性相関研究にも適しています。

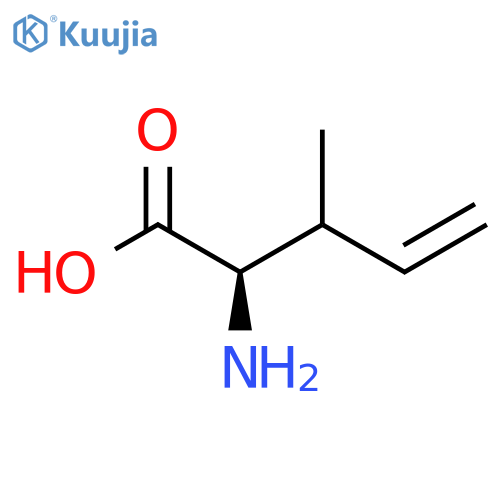

1690237-64-9 structure

商品名:(2R)-2-Amino-3-methylpent-4-enoic acid

(2R)-2-Amino-3-methylpent-4-enoic acid 化学的及び物理的性質

名前と識別子

-

- 1690237-64-9

- (2R)-2-amino-3-methylpent-4-enoicacid

- EN300-1299858

- (2R)-2-amino-3-methylpent-4-enoic acid

- 4-Pentenoic acid, 2-amino-3-methyl-, (2R)-

- (2R)-2-Amino-3-methylpent-4-enoic acid

-

- インチ: 1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4?,5-/m1/s1

- InChIKey: RXVINEUKGZXZAV-BRJRFNKRSA-N

- ほほえんだ: OC([C@@H](C(C=C)C)N)=O

計算された属性

- せいみつぶんしりょう: 129.078978594g/mol

- どういたいしつりょう: 129.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 122

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.9

じっけんとくせい

- 密度みつど: 1.061±0.06 g/cm3(Predicted)

- ふってん: 226.2±33.0 °C(Predicted)

- 酸性度係数(pKa): 2.25±0.10(Predicted)

(2R)-2-Amino-3-methylpent-4-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1299858-0.1g |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 0.1g |

$1068.0 | 2023-05-26 | ||

| Enamine | EN300-1299858-2.5g |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 2.5g |

$2379.0 | 2023-05-26 | ||

| Enamine | EN300-1299858-10.0g |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 10g |

$5221.0 | 2023-05-26 | ||

| Enamine | EN300-1299858-250mg |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 250mg |

$774.0 | 2023-09-30 | ||

| Enamine | EN300-1299858-5000mg |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 5000mg |

$2443.0 | 2023-09-30 | ||

| Enamine | EN300-1299858-0.5g |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 0.5g |

$1165.0 | 2023-05-26 | ||

| Enamine | EN300-1299858-5.0g |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 5g |

$3520.0 | 2023-05-26 | ||

| Enamine | EN300-1299858-1.0g |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 1g |

$1214.0 | 2023-05-26 | ||

| Enamine | EN300-1299858-500mg |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 500mg |

$809.0 | 2023-09-30 | ||

| Enamine | EN300-1299858-10000mg |

(2R)-2-amino-3-methylpent-4-enoic acid |

1690237-64-9 | 10000mg |

$3622.0 | 2023-09-30 |

(2R)-2-Amino-3-methylpent-4-enoic acid 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

1690237-64-9 ((2R)-2-Amino-3-methylpent-4-enoic acid) 関連製品

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量